beta-Mangostin

Übersicht

Beschreibung

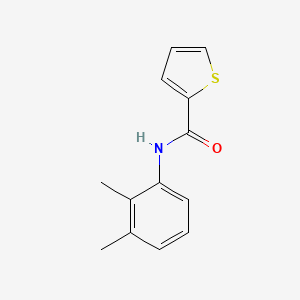

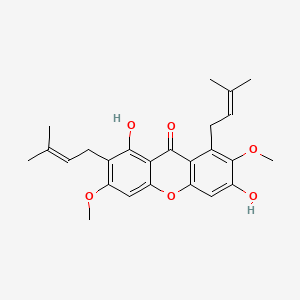

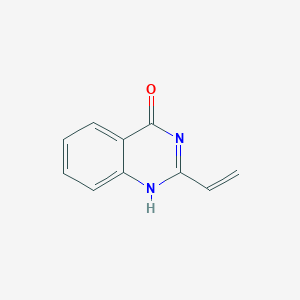

Beta-Mangostin (BM) is a xanthone compound found in the genus Garcinia . It is a yellow crystalline solid with a xanthone core structure . It has been reported to have antibacterial and antimalarial activities .

Synthesis Analysis

Beta-Mangostin has been synthesized via a one-pot enzymatic reaction . Two novel glycosylated derivatives of beta-Mangostin were successfully synthesized, characterized as beta-Mangostin 6-O-beta-D-glucopyranoside and beta-Mangostin 6-O-beta-D-2-deoxyglucopyranoside .Chemical Reactions Analysis

Beta-Mangostin has been involved in enzymatic reactions for the synthesis of its glycosylated derivatives . More detailed information about its chemical reactions was not found in the search results.Physical And Chemical Properties Analysis

Beta-Mangostin has a molecular weight of 424.49 . It has a density of 1.2±0.1 g/cm3, a boiling point of 616.5±55.0 °C at 760 mmHg, and a flash point of 208.3±25.0 °C .Wissenschaftliche Forschungsanwendungen

1. Anti-Cancer Effects

- Breast Cancer : β-Mangostin isolated from Cratoxylum arborescens shows potential as an anti-tumor agent against breast cancer. It inhibits cell growth and induces apoptosis in vitro and in vivo. It modulates tissue antioxidant enzymes, regulates genes associated with tumor reduction and metastasis, and involves the α6β4 integrin signaling pathway (Syam et al., 2016).

- Hepatocellular Carcinoma : β-Mangostin suppresses human hepatocellular carcinoma cell invasion by inhibiting matrix metalloproteinase (MMP)-2 and MMP-9 expression and activating the ERK and JNK pathways (Huang et al., 2017).

- Cervical Cancer : Exhibits antimetastatic potential against cervical cancer cells, inhibiting migration and invasion by suppressing integrin/Src signaling and JNK2-mediated AP-1/Snail axis (Lin et al., 2020).

- Glioma : β-Mangostin inhibits glioma cell growth and induces oxidative damage via the PI3K/AKT/mTOR signaling pathway (Li et al., 2020).

2. Anti-Inflammatory Properties

- Inflammatory Response : Demonstrates in vitro and in vivo anti-inflammatory effects, inhibiting LPS-induced NO production and reducing inflammatory mediators in RAW 264.7 macrophages and carrageenan-induced peritonitis models (Syam et al., 2014).

3. Other Pharmacological Properties

- Insulin Secretion : α-Mangostin, a variant of mangostin, enhances insulin secretion in pancreatic β-cells and offers protection against streptozotocin-induced damage, suggesting potential anti-diabetic properties (Lee et al., 2018).

- Neuroprotective Effects : Derivatives of α-Mangostin have shown therapeutic potential in treating Alzheimer's disease, demonstrating anti-inflammatory, antioxidative, and neuroprotective activities (Chen et al., 2020).

Conclusionβ-Mangostin and its variants exhibit significant potential in cancer therapy, especially for breast, liver, cervical, and brain cancers, due to their ability to induce apoptosis and inhibit cell proliferation. Additionally, its anti-inflammatory properties and potential in managing diabetes and neurodegenerative diseases highlight its versatility as a pharmacological agent

Scientific Research Applications of Beta-Mangostin

Anti-Cancer Properties

Hepatocellular Carcinoma Inhibition :

- Beta-Mangostin suppresses human hepatocellular carcinoma cell invasion through inhibition of MMP-2 and MMP-9 expression and activation of the ERK and JNK pathways, showcasing its potential as a therapeutic agent for HCC treatment (Huang et al., 2017).

Effects on Skin Cancer :

- Alpha-Mangostin, a variant, inhibits skin tumorigenesis induced by DMBA/TPA in mice by reducing inflammation and promoting autophagy and apoptosis, highlighting its potential in skin cancer therapy (Wang et al., 2017).

Cervical Cancer Suppression :

- Beta-Mangostin inhibits the metastatic power of cervical cancer cells, indicating its potential as an antimetastatic agent (Lin et al., 2020).

Glioma Cell Impact :

- Demonstrates cytotoxic and antiproliferative effects on rat C6 Glioma cells, suggesting its role in inducing oxidative stress and inhibiting the PI3K/AKT/mTOR signaling pathway (Li et al., 2020).

Breast Cancer Treatment :

- Exhibits anti-breast cancer effects in vitro and in vivo, involving antioxidant enzyme modulation and suppression of matrix metalloproteinase and α6β4 integrin signaling pathways (Syam et al., 2016).

Safety and Hazards

Wirkmechanismus

Target of Action

Beta-Mangostin (BM) is a xanthone-type natural compound that has been found to interact with several targets. It has been shown to have cytotoxic effects against various cancer cell lines . It also exhibits inhibitory activities against acetylcholinesterase . Furthermore, it has been found to have antimicrobial activity against Gram-positive strains .

Mode of Action

BM interacts with its targets in a variety of ways. For instance, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter in the brain . This could potentially slow down the progression of neurodegenerative diseases like Alzheimer’s. In terms of its antimicrobial activity, BM is thought to disrupt the cell walls of bacteria, leading to their death .

Biochemical Pathways

BM affects several biochemical pathways. It has been shown to induce apoptosis in cancer cells through the MEK/ERK and p53 signaling pathways . It also reduces the production of reactive oxygen species (ROS), cellular H2O2 production, and improves downregulated glutathione and catalase activities .

Pharmacokinetics

It is known that bm is a xanthone, a type of compound that is generally poorly absorbed and rapidly metabolized, leading to low bioavailability

Result of Action

BM has been shown to have several effects at the molecular and cellular level. It notably improves cell viability and prevents apoptosis induced by oxidative stress . It also reduces the production of ROS and improves the activities of glutathione and catalase, two important antioxidants in the body .

Action Environment

The action of BM can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of BM. Additionally, the presence of other compounds can influence the efficacy of BM. For example, it has been shown that certain glycosylated derivatives of BM have weaker activities, demonstrating the important role of the hydroxyl group at C-6 of BM in its bioactivity .

Eigenschaften

IUPAC Name |

1,6-dihydroxy-3,7-dimethoxy-2,8-bis(3-methylbut-2-enyl)xanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O6/c1-13(2)7-9-15-18(29-5)12-20-22(23(15)27)24(28)21-16(10-8-14(3)4)25(30-6)17(26)11-19(21)31-20/h7-8,11-12,26-27H,9-10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRKKJHJIWCRNCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=C2C(=C1O)C(=O)C3=C(O2)C=C(C(=C3CC=C(C)C)OC)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40420546 | |

| Record name | beta-Mangostin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40420546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | beta-Mangostin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036596 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

beta-Mangostin | |

CAS RN |

20931-37-7 | |

| Record name | β-Mangostin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20931-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Mangostin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40420546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | beta-Mangostin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036596 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

175 - 176 °C | |

| Record name | beta-Mangostin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036596 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

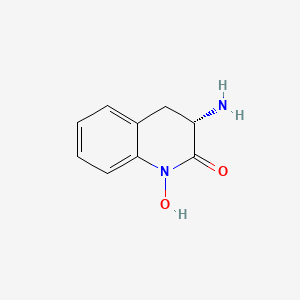

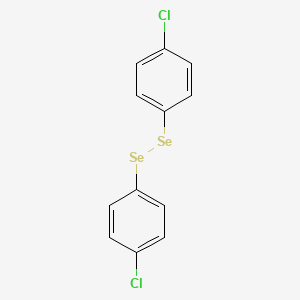

![[2-[(1,1-dioxothiolan-3-yl)-methylamino]-2-oxoethyl] (E)-3-(4-nitrophenyl)prop-2-enoate](/img/structure/B1662440.png)

![(1R,2S,3S,4S,4aR)-1,2,3,4,7-pentahydroxy-2,3,4,4a,5,11b-hexahydro-1H-[1,3]dioxolo[4,5-j]phenanthridin-6-one](/img/structure/B1662441.png)